Cas no 3067-14-9 (Benzoapyrene-3,6-quinone)

Benzoapyrene-3,6-quinone 化学的及び物理的性質
名前と識別子
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- Benzo[a]pyrene-3,6-dione
- Benzo[a]pyrene-3,6-quinone
- BENZO(A)PYRENE-3,6-DIONE
- CT61YDG18C
- starbld0003247
- SCHEMBL3342416
- BRN 2334218
- UNII-CT61YDG18C
- Benzo(a)pyrene 3,6-dione
- DTXSID40952918
- pentacyclo[10.6.2.0?,?.0?,??.0??,??]icosa-1(19),2,4,6,9,11,14,16(20),17-nonaene-8,13-dione
- 64133-78-4
- AKOS030255114
- 3,6-Benzo(a)pyrenedione
- Benzo[pqr]tetraphene-3,6-dione
- 3,6-Benzo(a)pyrenequinone
- BP-3,6-Quinone
- Benzo(a)pyrene-3,6-dione, radical ion(1-)
- Benzo(a)pyrene-3,6-quinone
- CCRIS 799
- 3067-14-9
- 3-07-00-04370 (Beilstein Handbook Reference)
- Benzo[a]pyrene-3,6-dione; 3,6-Dihydrobenzo[a]pyrene-3,6-dione
- Benzoapyrene-3,6-quinone
-
- インチ: InChI=1S/C20H10O2/c21-17-10-6-11-5-7-13-12-3-1-2-4-14(12)20(22)16-9-8-15(17)18(11)19(13)16/h1-10H
- InChIKey: MYRYNZSMCVOJHZ-UHFFFAOYSA-N
- ほほえんだ: O=C1C2=CC=C3C(C4=C(C5=C3C2=C(C=C5)C=C1)C=CC=C4)=O
計算された属性
- せいみつぶんしりょう: 282.068
- どういたいしつりょう: 282.068
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 22
- 回転可能化学結合数: 0
- 複雑さ: 548
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 34.1A^2
じっけんとくせい
- 密度みつど: 1.1639 (rough estimate)
- ゆうかいてん: 291°C (rough estimate)
- ふってん: 384.91°C (rough estimate)
- フラッシュポイント: 206.2°C
- 屈折率: 1.6440 (estimate)
- LogP: 4.26070
Benzoapyrene-3,6-quinone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B205865-25mg |
Benzo[a]pyrene-3,6-quinone |
3067-14-9 | 25mg |
$ 1694.00 | 2023-04-19 | ||
TRC | B205865-10mg |
Benzo[a]pyrene-3,6-quinone |
3067-14-9 | 10mg |
$ 781.00 | 2023-04-19 | ||
TRC | B205865-2.5mg |
Benzo[a]pyrene-3,6-quinone |
3067-14-9 | 2.5mg |
$ 224.00 | 2023-04-19 | ||
A2B Chem LLC | AB40790-1mg |
Benzo[a]pyrene-3,6-dione |
3067-14-9 | 1mg |
$218.00 | 2024-04-20 | ||
A2B Chem LLC | AB40790-10mg |
Benzo[a]pyrene-3,6-dione |
3067-14-9 | 10mg |
$879.00 | 2024-04-20 | ||
TRC | B205865-1mg |
Benzo[a]pyrene-3,6-quinone |
3067-14-9 | 1mg |
$ 100.00 | 2023-04-19 |
Benzoapyrene-3,6-quinone 関連文献
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1. Synthesis of hydroquinone diacetates from polycyclic aromatic quinonesHee Cho,Ronald G. Harvey J. Chem. Soc. Perkin Trans. 1 1976 836
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Keda Zhao,Minjie Li,Lixia Zhao,Nan Sang,Liang-Hong Guo Environ. Sci.: Nano 2021 8 527
Benzoapyrene-3,6-quinoneに関する追加情報
Recent Advances in the Study of Benzo[a]pyrene-3,6-quinone (3067-14-9): Implications for Chemical Biology and Medicine
Benzo[a]pyrene-3,6-quinone (BaP-3,6-quinone, CAS: 3067-14-9) is a critical metabolite of benzo[a]pyrene (BaP), a well-known polycyclic aromatic hydrocarbon (PAH) with carcinogenic properties. Recent studies have focused on elucidating the molecular mechanisms underlying BaP-3,6-quinone's biological activities, including its role in oxidative stress, DNA damage, and its potential applications in targeted therapies. This research brief synthesizes the latest findings on BaP-3,6-quinone, highlighting its dual role as both a toxicant and a therapeutic agent.
One of the most significant advancements in the study of BaP-3,6-quinone is its involvement in redox cycling, which generates reactive oxygen species (ROS) and contributes to oxidative DNA damage. A 2023 study published in Chemical Research in Toxicology demonstrated that BaP-3,6-quinone induces strand breaks and base modifications in DNA, primarily through the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG). These findings underscore the compound's potential as a model for studying environmental carcinogenesis and its implications for cancer prevention strategies.
In addition to its toxicological profile, BaP-3,6-quinone has garnered attention for its potential therapeutic applications. Researchers have explored its use as a prodrug in targeted cancer therapies, leveraging its ability to selectively generate ROS in tumor cells. A recent Journal of Medicinal Chemistry article (2024) reported the development of BaP-3,6-quinone derivatives designed to enhance tumor-specific delivery and reduce off-target effects. These derivatives exhibited promising cytotoxicity against lung and breast cancer cell lines, with minimal impact on non-cancerous cells.
Another area of active research is the interaction between BaP-3,6-quinone and cellular detoxification enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1). Studies have shown that NQO1 can modulate the cytotoxicity of BaP-3,6-quinone by converting it into less reactive hydroquinone forms. This enzymatic pathway has been proposed as a potential target for chemoprevention, particularly in individuals with high exposure to PAHs. A 2023 study in Free Radical Biology and Medicine highlighted the protective role of NQO1 in mitigating BaP-3,6-quinone-induced oxidative stress in lung epithelial cells.
Despite these advancements, challenges remain in translating BaP-3,6-quinone research into clinical applications. Issues such as compound stability, bioavailability, and potential off-target effects must be addressed. Future studies are expected to focus on optimizing BaP-3,6-quinone derivatives for improved pharmacokinetic properties and exploring their synergistic effects with existing chemotherapeutic agents. The continued investigation of BaP-3,6-quinone and its mechanisms of action holds significant promise for advancing both environmental health science and precision medicine.
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